(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione
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Overview
Description
(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione is a synthetic organic compound that features both imidazolidine and pyrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of imidazolidine-2,4-dione.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the imidazolidine ring, potentially converting it to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce more saturated imidazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds containing imidazolidine and pyrazole rings have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione would depend on its specific biological target. Generally, compounds with imidazolidine and pyrazole rings may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-((1-methyl-1H-pyrazol-4-yl)methylene)imidazolidine-2,4-dione: can be compared with other imidazolidine or pyrazole derivatives.
Imidazolidine-2,4-dione derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Pyrazole derivatives: Pyrazoles are a well-known class of compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique biological activities and chemical reactivity compared to compounds containing only one of the functional groups.
Properties
IUPAC Name |
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(3-9-12)2-6-7(13)11-8(14)10-6/h2-4H,1H3,(H2,10,11,13,14)/b6-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKVKHHQAOVCIE-KXFIGUGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\2/C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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